molecular formula C14H18O3 B14748744 Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one CAS No. 1322-64-1

Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one

Cat. No.: B14748744
CAS No.: 1322-64-1
M. Wt: 234.29 g/mol
InChI Key: MTPNIGIDZHDBEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5’,8-trimethylpsoralen with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one has been studied for various scientific research applications, including:

    Chemistry: Used as a photoreactive agent in organic synthesis and photochemistry studies.

    Biology: Investigated for its potential to cross-link DNA and proteins, making it useful in studying DNA-protein interactions.

    Medicine: Explored for its potential in photodynamic therapy for treating skin conditions and certain types of cancer.

    Industry: Utilized in the development of photostable materials and coatings.

Mechanism of Action

The mechanism of action of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one involves its ability to absorb ultraviolet (UV) light and form reactive intermediates. These intermediates can interact with biological molecules such as DNA, leading to the formation of cross-links. This photoreactivity is the basis for its use in photodynamic therapy, where it can induce cell death in targeted tissues by causing DNA damage .

Comparison with Similar Compounds

Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one is similar to other furocoumarins, such as:

    Psoralen: A naturally occurring compound with similar photoreactive properties.

    Bergapten: Another furocoumarin used in phototherapy.

    Imperatorin: Known for its biological activities and used in traditional medicine.

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and photophysical properties. This makes it a valuable compound for specialized applications in scientific research and industry .

Properties

CAS No.

1322-64-1

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

furo[3,2-g]chromen-7-one;methane

InChI

InChI=1S/C11H6O3.3CH4/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11;;;/h1-6H;3*1H4

InChI Key

MTPNIGIDZHDBEU-UHFFFAOYSA-N

Canonical SMILES

C.C.C.C1=CC(=O)OC2=CC3=C(C=CO3)C=C21

Origin of Product

United States

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